molecular formula C29H23Cl2N3O3S B11434586 Ethyl 4-(2-chlorophenyl)-6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate

Ethyl 4-(2-chlorophenyl)-6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11434586
M. Wt: 564.5 g/mol
InChI Key: QYIHSUXTNXOXHJ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chlorophenyl)-6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes multiple functional groups such as cyano, carboxylate, and sulfanyl groups. It is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-chlorophenyl)-6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions One common method includes the condensation of ethyl acetoacetate with 2-chlorobenzaldehyde in the presence of ammonium acetate to form the dihydropyridine ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethyl 4-(2-chlorophenyl)-6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chlorophenyl)-6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific enzyme targets and the biological context.

Comparison with Similar Compounds

Ethyl 4-(2-chlorophenyl)-6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate can be compared with other dihydropyridine derivatives:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another calcium channel blocker with a longer duration of action.

    Nicardipine: Used for its vasodilatory properties.

Uniqueness: The unique combination of functional groups in this compound provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C29H23Cl2N3O3S

Molecular Weight

564.5 g/mol

IUPAC Name

ethyl 6-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C29H23Cl2N3O3S/c1-2-37-29(36)26-25(21-13-6-7-14-23(21)31)22(16-32)28(34-27(26)18-9-4-3-5-10-18)38-17-24(35)33-20-12-8-11-19(30)15-20/h3-15,25,34H,2,17H2,1H3,(H,33,35)

InChI Key

QYIHSUXTNXOXHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C#N)SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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